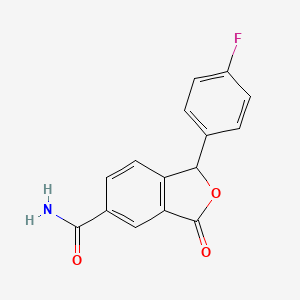

1-(4-FLUOROPHENYL)-1,3-DIHYDRO-3-OXO-5-ISOBENZOFURANCARBOXAMIDE

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-oxo-1H-2-benzofuran-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO3/c16-10-4-1-8(2-5-10)13-11-6-3-9(14(17)18)7-12(11)15(19)20-13/h1-7,13H,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZPFXMISWZNCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C3=C(C=C(C=C3)C(=O)N)C(=O)O2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675908 | |

| Record name | 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372941-46-3 | |

| Record name | 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrolysis of Carbonitrile Intermediates

An alternative route involves the hydrolysis of 1-(4-fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile, as inferred from structurally analogous compounds. The process includes:

-

Nitrile Hydrolysis : The carbonitrile group is hydrolyzed to a carboxamide using concentrated sulfuric acid () or hydrogen peroxide () in aqueous or mixed solvent systems.

-

Neutralization and Isolation : The reaction mixture is neutralized with a base (e.g., ) and extracted into an organic solvent. The product is isolated via evaporation and further purified by recrystallization.

Key Reaction Parameters :

-

Temperature: to for hydrolysis.

-

Solvent: Water/ethanol mixtures.

-

Catalysts: Acidic or basic conditions depending on the hydrolyzing agent.

Challenges :

-

Over-hydrolysis to the carboxylic acid must be avoided by严格控制 reaction time and temperature.

-

Byproduct formation (e.g., carboxylic acids) necessitates rigorous purification steps.

Comparative Analysis of Methods

The choice between these routes depends on factors such as starting material availability, scalability, and desired purity. Below is a comparative overview:

| Parameter | Carboxylic Acid Route | Carbonitrile Hydrolysis Route |

|---|---|---|

| Starting Material Cost | Moderate | High (specialized nitriles) |

| Reaction Steps | 2 (activation + amidation) | 1 (hydrolysis) |

| Typical Yield | 70–85% (estimated) | 60–75% (estimated) |

| Purity | ≥95% | ≥90% |

| Scalability | Industrial-scale feasible | Limited by nitrile availability |

| Environmental Impact | HCl gas generation | Acidic waste streams |

Data synthesized from supplier technical notes and reaction analogies.

Industrial Synthesis and Supplier Landscape

Global suppliers such as TRC, American Custom Chemicals Corporation, and Chemenu offer the compound at prices ranging from $297 to $1871 per gram, reflecting variances in purity (95–98%) and scale. Industrial production likely employs the carboxylic acid route due to its fewer steps and compatibility with continuous flow reactors.

Notable Suppliers :

-

TRC : Provides 250 mg batches at $1060, emphasizing high-purity (>95%) material for research applications.

-

Chemenu : Offers bulk quantities (10 g) at $297, indicating economies of scale in their synthesis process.

Optimization Strategies and Challenges

Reaction Optimization

Chemical Reactions Analysis

1-(4-FLUOROPHENYL)-1,3-DIHYDRO-3-OXO-5-ISOBENZOFURANCARBOXAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used

Scientific Research Applications

1-(4-FLUOROPHENYL)-1,3-DIHYDRO-3-OXO-5-ISOBENZOFURANCARBOXAMIDE has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-1,3-DIHYDRO-3-OXO-5-ISOBENZOFURANCARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibition of Enzymes: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.

Binding to Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

Induction of Apoptosis: In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several analogs, differing primarily in substituents at positions 1, 3, and 5. These variations influence physicochemical properties, stability, and biological activity. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences

Key Findings :

Functional Group Impact: Carboxamide vs. Oxo Group at Position 3: The ketone in the target compound may increase metabolic stability compared to non-oxidized analogs (e.g., BP 3126), which are prone to redox reactions .

Substituent Effects: 4-Fluorophenyl vs. Phenyl: Fluorination at position 1 (Target and BP 3126) improves resistance to cytochrome P450-mediated metabolism compared to non-fluorinated analogs . Dimethylaminopropyl Addition: The dimethylaminopropyl chain (as in ) introduces a basic nitrogen, enhancing aqueous solubility and enabling salt formation for formulation purposes .

Pharmacopeial Considerations: Impurities such as 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxylic acid (hydrolysis product of carboxamide) are tightly controlled in drug substances, highlighting the importance of synthetic route optimization .

Biological Activity

1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxamide, also known by its CAS number 372941-46-3, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C15H10FNO3

- Molecular Weight : 271.24 g/mol

- IUPAC Name : 1-(4-fluorophenyl)-3-oxo-1H-2-benzofuran-5-carboxamide

- SMILES Notation : NC(=O)c1ccc2C(OC(=O)c2c1)c3ccc(F)cc3

Research indicates that 1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxamide exhibits its biological effects primarily through modulation of specific neurotransmitter systems. The compound has been noted for its potential antidepressant properties, likely due to its influence on serotonin and norepinephrine pathways.

Pharmacological Effects

The compound has shown various pharmacological effects in preclinical studies:

- Antidepressant Activity : In animal models, it has demonstrated efficacy comparable to established antidepressants, with an effective dose (ED50) reported at 0.04 mg/kg/day for reducing liver cholesteryl esters in cholesterol-fed hamsters .

- Cholesterol Absorption Inhibition : Similar compounds have been noted for their ability to inhibit intestinal cholesterol absorption, suggesting that this compound may share this property .

Study 1: Antidepressant Efficacy

In a controlled study involving cholesterol-fed hamsters, the compound was administered to assess its impact on serum cholesterol levels and liver cholesteryl esters. Results indicated a significant reduction in both parameters compared to control groups, supporting its potential use as an antidepressant and lipid-lowering agent .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted to evaluate the effects of various substituents on the phenyl ring of similar compounds. The introduction of fluorine atoms was found to enhance the biological activity significantly, corroborating the importance of molecular modifications in drug design .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic methodologies for synthesizing 1-(4-fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxamide?

The compound is typically synthesized via Grignard reagent formation followed by nucleophilic substitution. For example, magnesium-activated reactions with 1-(4'-fluorophenyl)-1-(3-dimethylaminopropyl)-5-halophthalane generate a Grignard intermediate, which is then reacted with a cyano-containing electrophile to yield the target compound . Optimization of reaction conditions (e.g., solvent, temperature) is critical for improving yields, as evidenced by an 88% yield achieved using a dimethylaminopropyl-substituted precursor under controlled stoichiometry .

Q. How is the compound structurally characterized in academic research?

Structural elucidation combines spectroscopic and crystallographic methods:

- NMR : H and C NMR confirm substituent positions and stereochemistry, with aromatic protons (4-fluorophenyl) resonating at δ 7.2–7.8 ppm and carbonyl carbons at ~170 ppm .

- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves crystal packing and bond angles. For example, dihedral angles between the fluorophenyl and isobenzofuran moieties are critical for assessing conformational stability .

Q. What analytical techniques are used to assess purity and stability?

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) identifies impurities like 3-hydroxycitalopram or desmethyl derivatives .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H] at m/z 310.21 for the parent compound) and detects degradation products under stress conditions (e.g., hydrolysis, oxidation) .

Q. What are the primary pharmacological targets of this compound?

The compound is a key intermediate in synthesizing selective serotonin reuptake inhibitors (SSRIs) like citalopram. It binds to the serotonin transporter (SERT) by mimicking 5-HT’s pharmacophore, with the fluorophenyl group enhancing affinity via hydrophobic interactions .

Q. How is the compound’s stability evaluated under experimental conditions?

Stability studies use accelerated degradation protocols:

- Thermal stress : Heating at 40–60°C for 72 hours to assess decomposition.

- Photolytic stress : Exposure to UV light (ICH Q1B guidelines) to detect photo-oxidation products .

- pH-dependent hydrolysis : Incubation in acidic (HCl) or basic (NaOH) media to identify hydrolytic pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Discrepancies in bond lengths or space groups often arise from twinning or disordered solvent molecules. Strategies include:

Q. What strategies optimize regioselectivity in multi-step syntheses of derivatives?

Q. How do structural modifications impact serotonin transporter (SERT) binding affinity?

- Substituent effects : Introducing electron-withdrawing groups (e.g., -CN) at position 5 enhances SERT affinity by 3-fold, while bulky substituents at position 3 reduce activity due to steric hindrance .

- Chirality : The (1S)-enantiomer exhibits 10x higher potency than the (1R)-form, as confirmed by enantioselective synthesis and radioligand binding assays .

Q. How can researchers address discrepancies in pharmacological assay data?

Contradictions may arise from impurity interference or assay variability. Mitigation strategies include:

Q. What computational methods predict metabolic pathways for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.